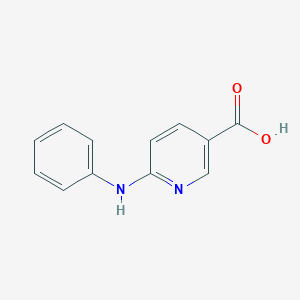
1-Phenyl-1H-1,2,4-triazole-3,5-diamine
Descripción general
Descripción
1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities and applications in materials science. The triazole core structure is a versatile scaffold in medicinal chemistry and material science due to its unique chemical properties and stability.
Synthesis Analysis
The synthesis of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives often involves multistep reactions that may include nucleophilic substitution, cycloaddition, or condensation reactions. For instance, Liu et al. (2015) designed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-formic acid, an important intermediate, using phenylacetylene as a starting material. This process highlights the complexity and creativity required in the synthesis of triazole derivatives.
Molecular Structure Analysis
The crystal structure and molecular geometry of triazole derivatives reveal significant insights into their chemical behavior. Studies such as that by Minga (2005) and Xie et al. (2008) have determined the crystal structures of related compounds, showing the presence of dimers formed through intermolecular hydrogen bonds and detailing the monoclinic system of the crystal lattice. These findings help in understanding the molecular arrangement and potential interaction sites of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine derivatives.
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, primarily due to the reactive nature of the triazole ring. They can act as ligands in coordination chemistry, form hydrogen bonds, and undergo nucleophilic substitution reactions. The versatility of these compounds is demonstrated in their reactivity and the formation of complex structures with metals or as part of larger organic molecules.
Physical Properties Analysis
The physical properties of triazole derivatives, including 1-Phenyl-1H-1,2,4-triazole-3,5-diamine, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the presence of substituents on the phenyl ring can significantly affect these properties, as shown in the studies by Uppal et al. (2011) and Aouad et al. (2018), highlighting the importance of molecular modifications on the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical stability, acidity/basicity, and electronic properties of triazole derivatives are key factors that contribute to their broad application range. The electron-donating or withdrawing nature of substituents on the triazole ring impacts the compound's reactivity and interaction with other molecules. Research has shown that these properties can be finely tuned through molecular design, enabling the development of triazole derivatives with specific functions.
Aplicaciones Científicas De Investigación
1. Anticancer Agents
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents. The compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Organic Electronics and Organic Photovoltaics
- Application Summary: Triazole compounds, including 1,2,4-triazole derivatives, have diagnostic potential in the fields of organic electronics and organic photovoltaics .
- Methods of Application: The IR vibrational spectrum, ESIPT mechanism, and excited-state decay dynamics of 2,2′- (1-phenyl-1 H -1,2,4-triazole-3,5-diyl)diphenol (ExPh) were explored using electronic structure calculations and non-adiabatic dynamics simulations .
- Results: Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process . The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
3. Inhibitor of DNA Synthesis
- Application Summary: 3,5-Diamino-1,2,4-triazole is used as an inhibitor of DNA synthesis .
- Methods of Application: This compound can be introduced into biological systems where it inhibits the synthesis of DNA .
- Results: This inhibition can have various effects, such as acting as antitumor agents in the treatment of epigenetically-based diseases .
4. Antimicrobial Agents
- Application Summary: Triazole compounds, including 1,2,4-triazole derivatives, have been found to have antimicrobial properties .
- Methods of Application: These compounds can be synthesized and tested against various types of bacteria and fungi .
- Results: The results have shown that these compounds can effectively inhibit the growth of these microorganisms .
5. Antiviral Agents
- Application Summary: Triazole compounds have been found to have antiviral properties .
- Methods of Application: These compounds can be synthesized and tested against various types of viruses .
- Results: The results have shown that these compounds can effectively inhibit the replication of these viruses .
6. Anti-inflammatory Agents
- Application Summary: Triazole compounds have been found to have anti-inflammatory properties .
- Methods of Application: These compounds can be synthesized and tested for their ability to reduce inflammation in various biological systems .
- Results: The results have shown that these compounds can effectively reduce inflammation .
7. Anticonvulsant Agents
- Application Summary: Triazole compounds have been found to have anticonvulsant properties .
- Methods of Application: These compounds can be synthesized and tested for their ability to prevent or reduce the severity of seizures .
- Results: The results have shown that these compounds can effectively prevent or reduce the severity of seizures .
8. Antitubercular Agents
- Application Summary: Triazole compounds have been found to have antitubercular properties .
- Methods of Application: These compounds can be synthesized and tested against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
- Results: The results have shown that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis .
9. Antidiabetic Agents
- Application Summary: Triazole compounds have been found to have antidiabetic properties .
- Methods of Application: These compounds can be synthesized and tested for their ability to lower blood sugar levels .
- Results: The results have shown that these compounds can effectively lower blood sugar levels .
10. Antianxiety Agents
- Application Summary: Triazole compounds have been found to have antianxiety properties .
- Methods of Application: These compounds can be synthesized and tested for their ability to reduce anxiety .
- Results: The results have shown that these compounds can effectively reduce anxiety .
11. Antimalarial Agents
- Application Summary: Triazole compounds have been found to have antimalarial properties .
- Methods of Application: These compounds can be synthesized and tested against Plasmodium species, the parasites that cause malaria .
- Results: The results have shown that these compounds can effectively inhibit the growth of Plasmodium species .
Safety And Hazards
Direcciones Futuras
The future directions for the study of 1-Phenyl-1H-1,2,4-triazole-3,5-diamine could involve further exploration of its potential applications in the fields of organic electronics and organic photovoltaics . Additionally, further studies could focus on improving the synthesis methods and understanding the decay pathways of similar systems .
Propiedades
IUPAC Name |
1-phenyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJCZJMOAWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163151 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
CAS RN |
14575-59-8 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14575-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14575-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenyl-1,2,4-triazole-3,5-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW665EVT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



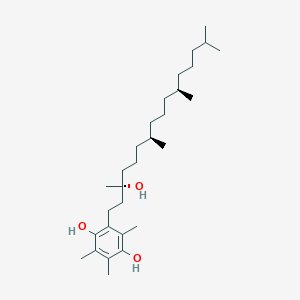
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)

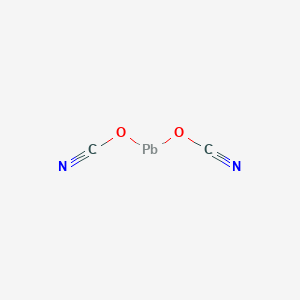
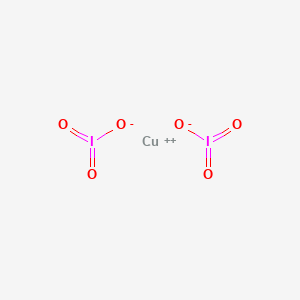
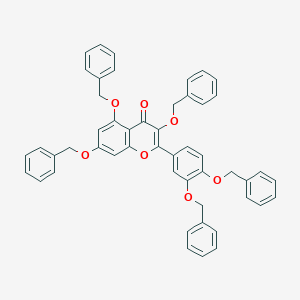

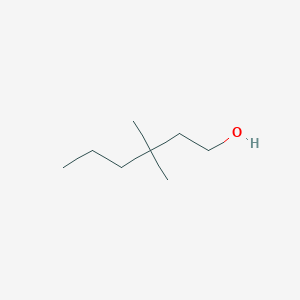
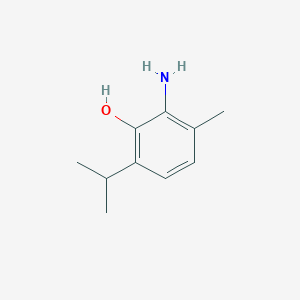
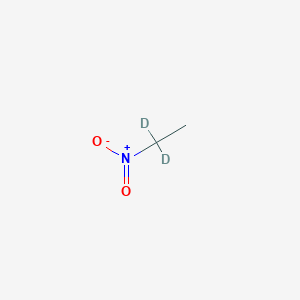
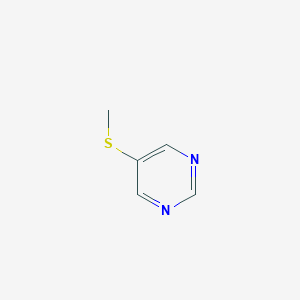
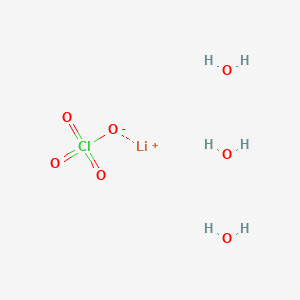
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
